3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHEVPZHGVFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- N-Boc-4-oxo-L-proline benzyl ester is a common starting material for the synthesis of 3-fluoro substituted pyrrolidines due to its ability to be regioselectively enolized at the C3 position under kinetic control, facilitating selective fluorination.
Fluorination Strategies
Electrophilic fluorination of enolates or enolate equivalents is the primary method used to introduce the fluorine atom at the 3-position. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor.
Initial attempts with lithium, sodium, and potassium enolates of the keto-proline derivative at low temperature (-78 °C) followed by reaction with NFSI resulted in complex mixtures without the desired fluorinated product.
A more successful approach utilized the trimethylsilyl enol ether intermediate , prepared by quenching the lithium enolate with trimethylsilyl chloride. This silyl enol ether was then subjected to electrophilic fluorination with Selectfluor in acetonitrile at -30 °C, yielding a diastereomeric mixture of fluorinated ketones with approximately 50% yield.
Optimization via Flow Chemistry
To improve reproducibility and scalability, a flow chemistry approach was employed. The silyl enol ether and Selectfluor solutions were pumped through a heated flow reactor (50 °C) with a residence time of 6.5 minutes.
This method enhanced the reaction control and yield, providing a robust and scalable route to the fluorinated intermediate.
Post-Fluorination Transformations
The fluorinated ketone intermediates were further converted into the target this compound via reduction and amide bond formation steps.
Protective groups such as Boc were removed under mild acidic conditions to yield the free amine.
The carbonyl functionality at the 2-position was introduced or maintained through careful control of reaction conditions to avoid side reactions.
Stereochemical Considerations and Diastereoselectivity
The fluorination step typically yields a mixture of diastereomers due to the creation of a new stereocenter at C3.
Diastereomeric ratios of approximately 1.5:1 were observed in batch reactions, with some variability upon scale-up.
Flow chemistry helped to improve reproducibility of diastereomeric ratios.
The stereochemistry of the fluorine substituent critically influences the conformational preferences of the pyrrolidine ring and thus the biological activity of the compound.
Summary Table of Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Enolate formation | LDA, NaHMDS, or KHMDS at -78 °C | Enolate intermediate | Regioselective enolization at C3 |
| Silyl enol ether formation | Quench enolate with TMSCl | Silyl enol ether | Isolated by pentane extraction |
| Electrophilic fluorination | Selectfluor, MeCN, -30 °C to RT overnight | 50% yield (batch) | Diastereomeric mixture (~1.5:1 ratio) |
| Flow fluorination | Selectfluor + silyl enol ether, 50 °C, 6.5 min residence time | Improved yield & reproducibility | Scalable and controlled process |
| Deprotection and amide formation | Acidic deprotection, coupling reagents | Target compound | Maintains stereochemistry and functional groups |
Research Findings and Implications
The introduction of fluorine at the 3-position of pyrrolidine rings significantly affects the ring puckering and amide bond conformation, as supported by NMR, X-ray crystallography, and computational studies.
The synthetic methods described allow access to all diastereomers, enabling detailed study of stereochemical effects on biological recognition, particularly in the context of ligands for E3 ubiquitin ligases and targeted protein degradation.
The flow chemistry method represents a modern, scalable approach that addresses the limitations of batch fluorination reactions, such as yield variability and poor reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrrolidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar pyrrolidine scaffolds have shown promising results against breast cancer cell lines, including MCF-7 and HeLa cells, through mechanisms involving apoptosis and reactive oxygen species (ROS) generation .
Case Study:
A study demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with electron-donating groups exhibited lower IC50 values, indicating higher potency against cancer cells .
Antibacterial Properties
Research indicates that pyrrolidine derivatives can serve as effective antibacterial agents. The pyrrolidine-2,3-dione class has been identified as a potential scaffold for inhibiting PBP3 in Pseudomonas aeruginosa, a key target for antibacterial drug development due to its role in bacterial cell wall synthesis .
Case Study:
In a focused screening of 2455 compounds, several pyrrolidine-2,3-dione derivatives demonstrated significant inhibition of PBP3 with IC50 values as low as 4 µM. These findings highlight the potential of this scaffold in combating multidrug-resistant bacterial strains .
Synthesis and Structural Optimization
The synthesis of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can be achieved through various chemical methodologies that enhance its biological activity. The incorporation of fluorine atoms is known to influence the pharmacokinetic properties of compounds, improving their metabolic stability and bioavailability.
Synthetic Routes
Common synthetic strategies involve:
- One-pot multicomponent reactions that allow for the rapid assembly of complex structures.
- Pictet–Spengler reactions , which are effective for constructing pyrrolidine frameworks from tryptamines and aldehydes .
Table 1: Summary of Synthetic Methods for Pyrrolidine Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| One-pot multicomponent reaction | Rapid synthesis of diverse analogs | Time-efficient |
| Pictet–Spengler reaction | Formation of pyrrolidine rings from tryptamines | High yield and specificity |
| Fluorination | Introduction of fluorine to enhance activity | Improved metabolic stability |
Biological Mechanisms and Target Interactions
The biological efficacy of this compound is largely attributed to its interaction with specific molecular targets. Understanding these interactions is crucial for optimizing its therapeutic potential.
Targeting Receptors
Pyrrolidine derivatives have been shown to modulate various receptors, including:
- CB2 receptors , which are involved in pain modulation and inflammation.
- PPARs (Peroxisome Proliferator-Activated Receptors) , which play roles in glucose metabolism and lipid homeostasis .
Case Study:
Compounds derived from similar scaffolds have been reported to exhibit dual agonistic activity at PPARα and PPARγ, leading to improvements in glucose metabolism and reductions in dyslipidemia associated with type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Diversity in Fluorinated Pyrrolidine-Pyridine Hybrids
Several fluorinated pyrrolidine derivatives share structural motifs with the target compound. Key examples include:
Key Observations :
- Fluorine Position : The target compound’s 3-fluoro substitution contrasts with pyridine-linked derivatives (e.g., 6-fluoropyridin-2-yl in ), which may alter electronic effects and binding interactions.
- Hybrid Systems : Compounds like 3-allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine () combine pyrrolidine with pyridine, offering π-π stacking capabilities absent in the purely aliphatic target compound.
Physicochemical Properties
- Basicity : The pyrrolidine nitrogen’s basicity is influenced by adjacent substituents. In nicotine analogs, the pyridine ring’s inductive effect reduces pyrrolidine nitrogen basicity, whereas polarizability effects enhance it . The target compound’s carbonyl group may further decrease basicity via electron withdrawal, contrasting with hydroxymethyl derivatives () where hydrogen bonding could modulate pKa.
- Stability : Fluorine’s electronegativity enhances stability against oxidative degradation compared to chloro or iodo analogs (e.g., ), which may undergo halogen-specific reactions.
Biological Activity
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound contains a fluorinated pyrrolidine ring, which plays a crucial role in its biological properties. The synthesis typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step involves the cyclization of suitable precursors to form the pyrrolidine structure.
- Fluorination : The introduction of a fluorine atom can be achieved through electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity.
- Carbonyl Group Addition : The carbonyl group is introduced to create the amide functionality, which is pivotal for its interaction with biological targets.
Antiviral Properties
Research indicates that compounds containing pyrrolidine structures exhibit significant antiviral activities. For instance, derivatives similar to this compound have shown efficacy against various viruses:
- Hepatitis A Virus (HAV) : Pyrrolidine derivatives have been identified as effective against HAV, demonstrating potential for therapeutic development .
- Tobacco Mosaic Virus (TMV) : Studies revealed that certain pyrrolidine-based compounds exhibited higher antiviral activities compared to standard treatments .
Anti-inflammatory Effects
The incorporation of fluorinated groups in pyrrolidine derivatives has been linked to enhanced anti-inflammatory properties. This modification can stabilize specific conformations that interact favorably with inflammatory mediators .
Anticancer Activity
Pyrrolidine derivatives, including this compound, have shown promise in cancer therapy:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that certain derivatives displayed cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or inflammation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, thereby influencing cellular responses.
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with fluorinated pyrrolidine precursors (e.g., 3-fluoro-pyrrolidine derivatives) and employ coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the pyrrolidine-2-carbonyl group.
-
Step 2 : Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to enhance yield, as fluorinated compounds may exhibit steric or electronic hindrance .
-
Step 3 : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Data Table :
| Precursor | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-Fluoropyrrolidine | EDC/HOBt | DMF | 62 | 95% |
| Pyrrolidine-2-carboxylic acid | DCC/DMAP | THF | 58 | 92% |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in fluorinated pyrrolidine derivatives?
- Methodology :
- 19F NMR : Use to confirm fluorine substitution patterns (e.g., δ -180 to -220 ppm for aliphatic fluorides) .
- 1H-13C HMBC : Identify carbonyl connectivity (pyrrolidine-2-carbonyl group) via long-range correlations.
- IR Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and fluorine-induced shifts in C-F stretches (~1100 cm⁻¹) .
Advanced Research Questions
Q. What computational approaches are effective in predicting the conformational stability of this compound?
- Methodology :
-
Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze ground-state geometries and fluorine-induced steric effects on the pyrrolidine ring .
-
Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions.
-
Key Insight : Fluorine substitution at the 3-position may increase ring puckering, affecting binding affinity in biological targets .
- Data Table :
| Parameter | Gas Phase (DFT) | Solvent (MD) |
|---|---|---|
| Energy (kcal/mol) | -452.3 | -448.7 |
| Dihedral Angle (C-F) | 15.2° | 18.5° |
Q. How can contradictory bioactivity data for fluorinated pyrrolidine derivatives be rationalized?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-fluoro vs. 4-fluoro analogs) on target binding using docking studies (AutoDock Vina) .
- Metabolic Stability Assays : Use liver microsomes to evaluate if fluorine enhances resistance to oxidative metabolism.
- Case Study : 3-Fluoro analogs show 2-fold higher metabolic stability than non-fluorinated counterparts in CYP450 assays .
Methodological Challenges and Solutions
Q. What strategies mitigate fluorinated pyrrolidine degradation during long-term storage?
- Solution :
- Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the amide bond.
- Avoid protic solvents; use anhydrous DMSO for stock solutions .
Q. How to address low yields in multi-step syntheses of fluorinated pyrrolidine derivatives?
- Solution :
- Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce intermediate degradation .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during fluorination steps .
Key Research Gaps
- Limited experimental data on the solubility and partition coefficients (LogP) of this compound. Future studies should employ shake-flask or HPLC-based methods to fill this gap.
- No published toxicity profiles for this compound. Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish safety thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
